(3S)-Oct-4-en-3-ol
CAS No.: 202917-31-5
Cat. No.: VC16870831
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202917-31-5 |
|---|---|
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | (3S)-oct-4-en-3-ol |
| Standard InChI | InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h6-9H,3-5H2,1-2H3/t8-/m0/s1 |
| Standard InChI Key | IWHMIKIFTITXGS-QMMMGPOBSA-N |
| Isomeric SMILES | CCCC=C[C@H](CC)O |
| Canonical SMILES | CCCC=CC(CC)O |
Introduction
Structural Identification and Stereochemical Features
(3S)-Oct-4-en-3-ol (CAS 202917-31-5, PubChem CID 57375570) is defined by the IUPAC name (3S)-oct-4-en-3-ol, indicating its stereochemistry at the third carbon (S configuration) and the position of the double bond at C4–C5 . The compound’s molecular weight is 128.21 g/mol, and its structure can be represented as:
Comparative Analysis with Related Octenols
Octenols are structurally diverse, with variations in double bond positions and stereochemistry significantly altering their biological roles. For example:
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1-Octen-3-ol: Produced by fungi and algae, this isomer acts as an insect semiochemical and has been implicated in disrupting dopamine homeostasis, potentially contributing to parkinsonism .
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Oct-1-en-3-ol: Studied in marine algae (e.g., Pyropia haitanensis), it regulates oxidative stress responses and phytohormone synthesis under environmental stress .
In contrast, (3S)-Oct-4-en-3-ol’s functional roles remain speculative. Its structural similarity to other octenols suggests potential involvement in lipid signaling or antimicrobial defense, but no direct evidence exists.
Research Gaps and Future Directions
Current knowledge gaps highlight the need for targeted studies:
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Sensory and Ecological Roles: Screening for (3S)-Oct-4-en-3-ol in natural sources (e.g., algae, fungi) could clarify its ecological functions.
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Toxicity Profiling: Given 1-octen-3-ol’s neurotoxic effects , assessing (3S)-Oct-4-en-3-ol’s impact on dopamine pathways is critical.
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Industrial Applications: Chiral alcohols are valuable in fragrance and pharmaceutical industries; enantioselective synthesis methods should be explored.
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